4,4'-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile) is a complex organic compound characterized by its unique structure, which includes a decane backbone with bis(oxy) linkages and dibromobenzonitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile) typically involves the reaction of 2,2’-[Decane-1,10-diylbis(oxy)]dibenzaldehyde with appropriate brominating agents under controlled conditions. The reaction mixture is often refluxed for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
4,4’-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile) has several scientific research applications:
Materials Science: It can be used in the synthesis of advanced polymers and materials with specific properties.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and other biomedical applications.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Wirkmechanismus
The mechanism of action of 4,4’-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile) involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Bis(4-hydroxydiphenoxy)decane: Similar in structure but with hydroxyl groups instead of bromine atoms.
1,1′-[1,10-Decanediylbis(oxy-3,1-phenylene-2,1-ethanediyl)]bis[4-(2-methoxyphenyl)piperazine]: Another related compound with different functional groups.
Uniqueness
4,4’-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile) is unique due to its specific combination of bromine atoms and benzonitrile groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific chemical functionalities.
Eigenschaften
CAS-Nummer |
917981-05-6 |
---|---|
Molekularformel |
C24H24Br4N2O2 |
Molekulargewicht |
692.1 g/mol |
IUPAC-Name |
3,5-dibromo-4-[10-(2,6-dibromo-4-cyanophenoxy)decoxy]benzonitrile |
InChI |
InChI=1S/C24H24Br4N2O2/c25-19-11-17(15-29)12-20(26)23(19)31-9-7-5-3-1-2-4-6-8-10-32-24-21(27)13-18(16-30)14-22(24)28/h11-14H,1-10H2 |
InChI-Schlüssel |
PARXHIKGYOVSOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)OCCCCCCCCCCOC2=C(C=C(C=C2Br)C#N)Br)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.